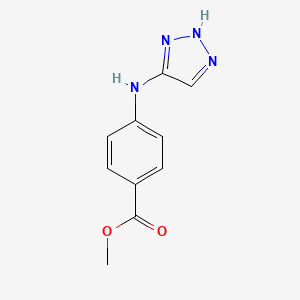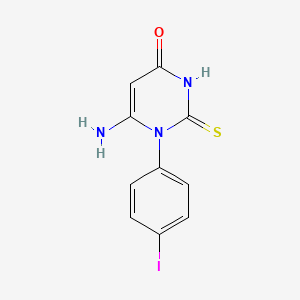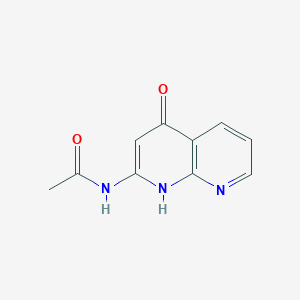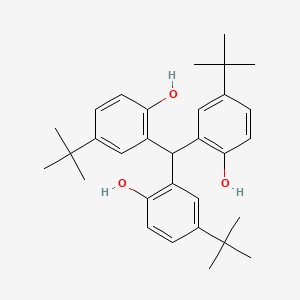![molecular formula C10H10Cl4O2S2 B13999947 2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol CAS No. 3388-66-7](/img/structure/B13999947.png)
2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol is a chemical compound characterized by the presence of tetrachlorobenzene and disulfane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol typically involves the electrophilic halogenation of benzenes and some chlorobenzenes . The reaction conditions often require specific catalysts and controlled environments to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, where 1,3,5-trichlorobenzene is chlorinated to produce 1,2,3,4-tetrachlorobenzene . This intermediate can then be further processed to obtain the desired compound.
化学反应分析
Types of Reactions
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the disulfane groups, leading to the formation of simpler compounds.
Substitution: The tetrachlorobenzene ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism by which 2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol exerts its effects involves interactions with molecular targets and pathways. The disulfane groups can interact with various enzymes and proteins, potentially altering their activity. The tetrachlorobenzene ring may also interact with cellular membranes and other structures, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrachlorobenzene: Another tetrachlorobenzene isomer with different chlorine atom positions.
1,2,4,5-Tetrachloro-3-nitrobenzene: A nitro-substituted derivative with distinct chemical properties.
2,3,5,6-Tetrachlorobenzene-1,4-dicarbonitrile: Forms complexes with other aromatic compounds.
Uniqueness
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol is unique due to its combination of tetrachlorobenzene and disulfane groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
3388-66-7 |
|---|---|
分子式 |
C10H10Cl4O2S2 |
分子量 |
368.1 g/mol |
IUPAC 名称 |
2-[2,3,5,6-tetrachloro-4-(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C10H10Cl4O2S2/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2 |
InChI 键 |
YECROECUTGYTAH-UHFFFAOYSA-N |
规范 SMILES |
C(CSC1=C(C(=C(C(=C1Cl)Cl)SCCO)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


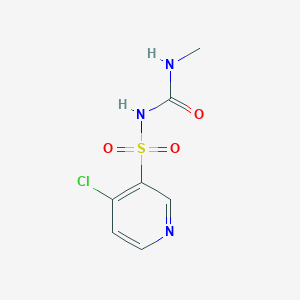
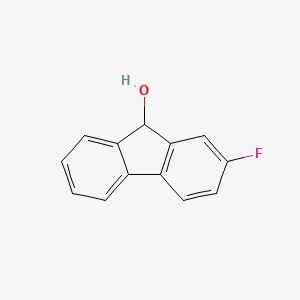
![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
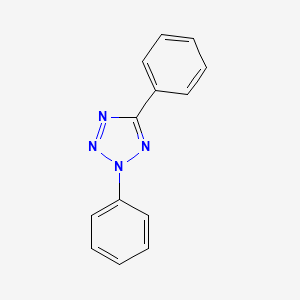
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
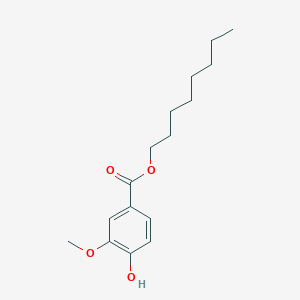
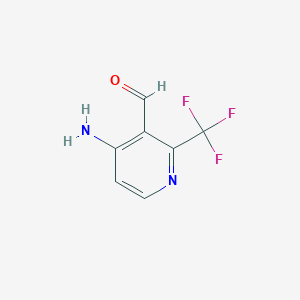
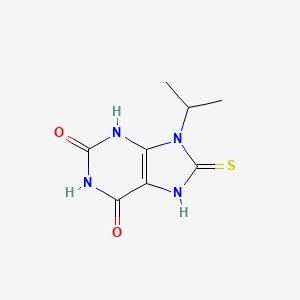
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
